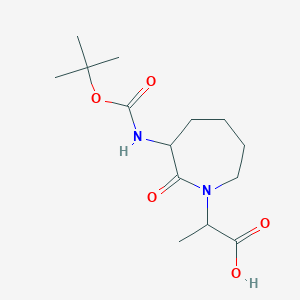
(R)-2-((S)-3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-((S)-3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)propanoic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a seven-membered azepane ring, which is a structural motif found in various biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino group enhances its stability and facilitates its use in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((S)-3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)propanoic acid typically involves several steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Boc Protecting Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
Formation of the Propanoic Acid Moiety: The propanoic acid group is introduced through a series of reactions, such as esterification followed by hydrolysis.
Industrial Production Methods
In an industrial setting, the production of ®-2-((S)-3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)propanoic acid may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the Boc group can be replaced with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like hydrochloric acid for deprotection of the Boc group.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of deprotected or functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Chiral Building Block: Its chiral nature makes it valuable in asymmetric synthesis.
Biology
Enzyme Inhibition Studies: The compound can be used to study enzyme inhibition mechanisms due to its structural similarity to natural substrates.
Protein Modification: It can be employed in the modification of proteins for research purposes.
Medicine
Drug Development: The compound is a potential lead compound for the development of new drugs, particularly those targeting neurological disorders.
Prodrug Design: Its stability and reactivity make it suitable for prodrug design, where it can be converted into an active drug in vivo.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Mécanisme D'action
The mechanism of action of ®-2-((S)-3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of enzymes, inhibiting their activity or modifying their function. The Boc group can be removed under physiological conditions, releasing the active form of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-((S)-3-Amino-2-oxoazepan-1-yl)propanoic acid: Lacks the Boc protecting group, making it less stable but more reactive.
®-2-((S)-3-((Methoxycarbonyl)amino)-2-oxoazepan-1-yl)propanoic acid: Contains a methoxycarbonyl group instead of a Boc group, affecting its reactivity and stability.
®-2-((S)-3-((Benzyloxycarbonyl)amino)-2-oxoazepan-1-yl)propanoic acid: Contains a benzyloxycarbonyl group, which can be removed under milder conditions compared to the Boc group.
Uniqueness
The presence of the Boc protecting group in ®-2-((S)-3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)propanoic acid provides a unique balance of stability and reactivity, making it a versatile compound in synthetic chemistry. Its chiral nature and structural features also contribute to its uniqueness, allowing it to be used in a wide range of applications.
Propriétés
Formule moléculaire |
C14H24N2O5 |
|---|---|
Poids moléculaire |
300.35 g/mol |
Nom IUPAC |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoazepan-1-yl]propanoic acid |
InChI |
InChI=1S/C14H24N2O5/c1-9(12(18)19)16-8-6-5-7-10(11(16)17)15-13(20)21-14(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,20)(H,18,19) |
Clé InChI |
CAKZYEGRDMPHCV-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)N1CCCCC(C1=O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




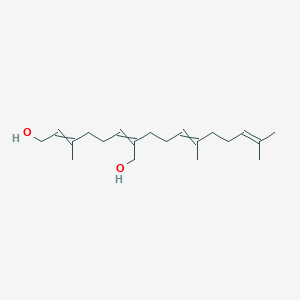

![[(10S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate](/img/structure/B14780715.png)
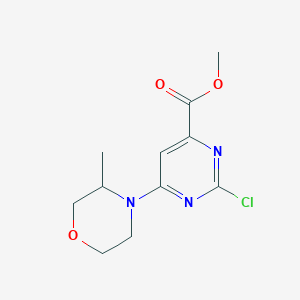
![[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide](/img/structure/B14780724.png)
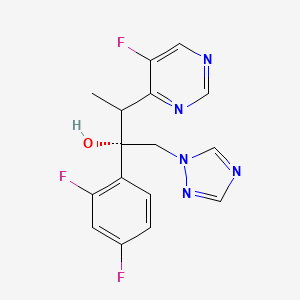
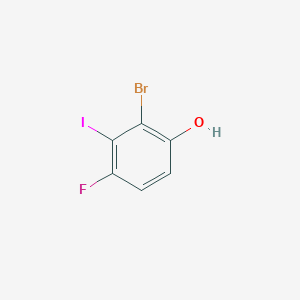
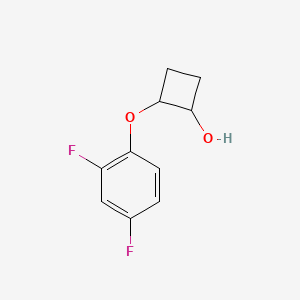
![2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14780753.png)
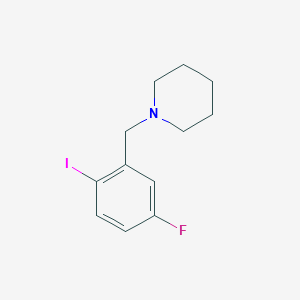
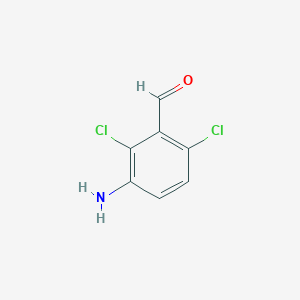
![(2S)-2-amino-N-cyclopropyl-3-methyl-N-[(pyrazin-2-yl)methyl]butanamide](/img/structure/B14780767.png)
